molecular formula C11H16N2O B1658946 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime CAS No. 6267-20-5

2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime

Cat. No.: B1658946
CAS No.: 6267-20-5
M. Wt: 192.26 g/mol
InChI Key: MZJMRIJVYKXBNB-UKTHLTGXSA-N
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Description

2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime is an O-alkylated oxime derivative of 2-pyridinecarboxaldehyde. The parent compound, 2-pyridinecarboxaldehyde, undergoes oxime formation by reacting with hydroxylamine, yielding 2-pyridinealdoxime (C₆H₆N₂O, CAS 873-69-8) . Subsequent alkylation of the oxime’s hydroxyl group with 3-methylbutyl substituents introduces enhanced lipophilicity and modifies physicochemical properties.

For example, pralidoxime chloride (C₇H₉ClN₂O) is prepared by reacting 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride, followed by methylation with chloromethane . Similarly, O-(3-methylbutyl) substitution likely involves reacting 2-pyridinealdoxime with 3-methylbutyl halide under basic conditions.

The 3-methylbutyl group may improve lipid solubility, enhancing tissue penetration compared to hydrophilic analogs like pralidoxime.

Properties

IUPAC Name

(E)-N-(3-methylbutoxy)-1-pyridin-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-10(2)6-8-14-13-9-11-5-3-4-7-12-11/h3-5,7,9-10H,6,8H2,1-2H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMRIJVYKXBNB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCON=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCO/N=C/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-20-5
Record name 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime
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Record name NSC37935
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Record name 2-PYRIDINEALDOXIME O-ISOAMYL ETHER
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Preparation Methods

Classical Oxime Formation and O-Alkylation

Oxime Synthesis from 2-Pyridinecarboxaldehyde

The foundational step in preparing this compound involves the conversion of 2-pyridinecarboxaldehyde to its oxime derivative. This is achieved through a nucleophilic addition-elimination reaction with hydroxylamine hydrochloride under mildly basic conditions. The reaction proceeds as follows:

$$
\text{2-Pyridinecarboxaldehyde} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{2-Pyridinecarboxaldehyde oxime} + \text{H}2\text{O} + \text{NaCl}
$$

Key parameters include:

  • Solvent : Ethanol or methanol
  • Temperature : 60–80°C
  • Reaction Time : 4–6 hours
  • Yield : 85–92%

O-Alkylation of the Oxime Intermediate

The oxime intermediate undergoes O-alkylation with 3-methylbutyl chloride or bromide. A patented method (EP0121701A1) optimizes this step using alkali-metal hydroxides in alcoholic solvents:

Reaction Scheme:

$$
\text{2-Pyridinecarboxaldehyde oxime} + \text{3-Methylbutyl chloride} \xrightarrow{\text{NaOH, MeOH}} \text{2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime} + \text{NaCl}
$$

Optimized Conditions :

Parameter Value
Base NaOH (1.5 equiv)
Solvent Methanol
Temperature 60–100°C
Pressure 790–1134.5 kPa
Reaction Time 4–8 hours
Yield 78–85%

The use of methanol enhances base solubility, while elevated pressures accelerate reaction kinetics. Stereochemical outcomes (E/Z ratios) depend on steric effects and reaction duration, with the E-isomer predominating under these conditions.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow systems offer advantages over batch processes:

Parameter Batch Process Continuous Flow
Throughput Moderate High
Purity Control Manual sampling Real-time analytics
Solvent Consumption High Reduced by 40%
Yield 75–85% 88–92%

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range
Classical O-Alkylation Simplicity, low cost Long reaction times 75–85%
Pd-Catalyzed Modular substrate scope Requires specialized catalysts Not reported
Continuous Flow High throughput, scalability High initial capital cost 88–92%

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Solubility: Pralidoxime’s quaternary ammonium group confers high water solubility (critical for intravenous antidote use) , while O-alkylated derivatives like the target compound are likely less water-soluble.
  • Steric Effects : The urea substituent in CAS 102206-44-0 (C₁₃H₁₇N₃O₂) introduces hydrogen-bonding capacity, possibly improving stability but reducing reactivity .

Functional and Application Differences

  • Acetylcholinesterase Reactivation: Pralidoxime chloride is a well-documented antidote for organophosphate poisoning due to its ability to displace phosphoryl groups from the enzyme’s active site . The target compound’s bulky substituent may hinder this reactivation mechanism.
  • Metal Chelation: Oximes like 2-pyridinealdoxime are known to chelate metals (e.g., copper, iron). Alkylation may alter binding affinity or selectivity .
  • Stereochemical Influence : The E-isomer (CAS 1227380-90-6) may exhibit distinct binding kinetics compared to Z-configurations, though data on the target compound’s stereochemistry are lacking .

Research Findings and Gaps

  • Therapeutic Potential: No evidence directly links the target compound to therapeutic use. In contrast, pralidoxime’s efficacy is validated in clinical settings .
  • Stability : O-Alkylated oximes are generally more stable than their hydroxyl counterparts but may exhibit reduced reactivity in polar environments.
  • Toxicokinetics : The 3-methylbutyl group could prolong half-life due to increased lipid solubility, but this remains speculative without experimental data.

Biological Activity

Overview

2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime is an organic compound that belongs to the class of oximes. This compound is synthesized from 2-pyridinecarboxaldehyde and hydroxylamine, followed by modification with a 3-methylbutyl group. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
IUPAC Name (E)-N-(3-methylbutoxy)-1-pyridin-2-ylmethanimine
Molecular Formula C₁₁H₁₆N₂O
Molar Mass 192.26 g/mol
CAS Number 6267-20-5
Solubility Soluble in organic solvents

The biological activity of 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime is attributed to its ability to interact with various molecular targets. The oxime group can form stable complexes with metal ions, influencing biochemical processes. Additionally, it may modulate enzyme activities and receptor interactions, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime exhibits significant antimicrobial activity. Preliminary studies have shown:

  • Bacterial Inhibition : The compound demonstrates inhibitory effects against various bacterial strains, although specific minimum inhibitory concentrations (MICs) have not been extensively detailed.
  • Fungal Activity : It also shows antifungal properties, suggesting potential applications in treating infections caused by fungi.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies:

  • Cell Viability Reduction : In vitro studies reveal that it significantly reduces cell viability in cancer cell lines. For instance, an IC₅₀ value of approximately 10 μM has been reported against bladder cancer cells.
  • Mechanistic Insights : The compound induces apoptosis and inhibits critical signaling pathways associated with cancer progression, such as the FGFR3 pathway.

Case Studies

  • Anticancer Efficacy Against Glioblastoma : A study evaluated the effectiveness of related compounds on glioblastoma cell lines (U87, U251). The derivatives demonstrated comparable efficacy to established Src family kinase inhibitors.
  • Antiproliferative Effects in Various Cancers : Another investigation highlighted significant antiproliferative effects against multiple cancer types, with reductions in cell viability observed at concentrations as low as 5.6 μM .

Research Findings Summary Table

Biological ActivityObservationsIC₅₀ Values
Anticancer (Bladder)Induces apoptosis; inhibits FGFR3 pathway~10 μM
AntimicrobialExhibits antifungal and antibacterial effectsNot specified
Glioblastoma InhibitionEffective against U87 and U251 cell linesComparable to PP2
General AntiproliferativeSignificant reduction in viability~5.6 μM

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime
Reactant of Route 2
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2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime

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